molecular formula C27H25N5O3S B2654264 N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1111151-45-1

N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2654264
CAS No.: 1111151-45-1
M. Wt: 499.59
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Triazoloquinazoline-Thioacetamide Hybrids in Contemporary Medicinal Chemistry

Structural Significance of Triazolo[4,3-a]Quinazolin-5-one Core in Bioactive Compound Design

The triazolo[4,3-a]quinazolin-5-one framework serves as a privileged scaffold due to its dual hydrogen-bonding capacity and planar aromaticity, enabling interactions with enzymatic active sites. Modifications at position 1 of the triazole ring significantly influence pharmacological profiles:

  • Methyl substitution (e.g., 1-methyl-4-(2-methylphenyl)-4H-triazolo[4,3-a]quinazolin-5-one) enhances H1-antihistaminic activity (72.45% bronchospasm inhibition) while reducing sedation compared to chlorpheniramine.
  • Thiocarbonyl groups at position 1 are indispensable for Polo-like kinase 1 (Plk1) PBD inhibition, as methylation or oxygen substitution abolishes activity (IC50 >50 μM vs. 4.38 μM for unmodified thiourea).
Table 1. Bioactivity of Selected Triazolo[4,3-a]Quinazolin-5-one Derivatives
Compound R1 Substituent Target Activity IC50/EC50 Citation
II Methyl H1 Antihistaminic 72.45% inhibition
7 Thiourea Plk1 PBD Inhibition 4.38 μM
17 Fluorophenyl Anticancer (EGFR) 0.04 μM (KB cells)

The quinazoline moiety facilitates π-π stacking with tyrosine kinase domains, as evidenced by erlotinib-like derivatives showing 100-fold greater potency against HepG2 cells. Docking studies confirm that triazoloquinazoline cores occupy ATP-binding pockets in EGFR and Plk1 through hydrophobic interactions and hydrogen bonds.

Rationale for Thioether-Linked Acetamide Modifications in Heterocyclic Drug Discovery

Thioether linkages confer metabolic stability and controlled flexibility, addressing limitations of ester or amide-based linkers. In N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-triazolo[4,3-a]quinazolin-1-yl)thio)acetamide , the thioacetamide bridge:

  • Enhances solubility via sulfur’s polarizability, contrasting with insoluble triazoloquinazolines lacking thiourea groups (aqueous solubility <1 μg/mL vs. 14.8 μg/mL for thioether analogs).
  • Permits sidechain diversification , as seen in triazole-chalcone hybrids where thioether connections synergize antifungal and anticancer activities (MIC 0.0032–0.0063 µmol/mL).
Table 2. Impact of Thioether Modifications on Pharmacological Properties
Hybrid Structure Biological Activity Key Improvement vs. Parent Scaffold Citation
Triazoloquinazoline-thioacetamide Kinase inhibition, Anticancer 5-fold solubility increase
Triazole-chalcone thioether Antifungal (C. albicans) 8-fold potency enhancement
Sulfacetamide-triazinoquinazoline Anti-inflammatory (LD50 295 mg/kg) Reduced hepatotoxicity

The 4-methoxybenzyl group in the acetamide sidechain likely enhances blood-brain barrier penetration, analogous to antihistaminic agents with arylalkyl substituents. Molecular dynamics simulations suggest that the thioether’s rotational freedom allows optimal positioning of the phenethyl and methoxybenzyl groups for dual-target engagement.

Properties

CAS No.

1111151-45-1

Molecular Formula

C27H25N5O3S

Molecular Weight

499.59

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H25N5O3S/c1-35-21-13-11-20(12-14-21)17-28-24(33)18-36-27-30-29-26-31(16-15-19-7-3-2-4-8-19)25(34)22-9-5-6-10-23(22)32(26)27/h2-14H,15-18H2,1H3,(H,28,33)

SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized by the cyclization of appropriate hydrazine derivatives with isatoic anhydride under reflux conditions.

    Introduction of the Phenethyl Group: The phenethyl group can be introduced through a nucleophilic substitution reaction using phenethyl bromide in the presence of a base such as potassium carbonate.

    Thioacetamide Formation: The thioacetamide moiety is formed by reacting the intermediate with thioacetic acid under acidic conditions.

    Methoxybenzyl Substitution: Finally, the methoxybenzyl group is introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes using continuous flow reactors for better control of reaction conditions and employing catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The methoxybenzyl and phenethyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines, alcohols

    Substitution Products: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of compounds related to the triazoloquinazoline scaffold. For instance, derivatives of 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline have shown significant inhibition of nitric oxide (NO) release in lipopolysaccharide (LPS)-induced RAW264.7 cells. The most potent compound from this series demonstrated superior anti-inflammatory activity compared to established drugs like ibuprofen by inhibiting cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) pathways .

Anticancer Potential

The triazoloquinazoline derivatives have also been investigated for their anticancer properties. Polo-like kinase 1 (Plk1), a target for cancer therapeutics, has been inhibited by novel heterocyclic scaffolds derived from similar compounds. These inhibitors are being explored for their effectiveness against various cancers due to their ability to disrupt mitotic processes in cancer cells .

Inhibition of Inflammatory Mediators

The mechanism underlying the anti-inflammatory activity of N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide involves the modulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Studies indicate that these compounds can downregulate the mitogen-activated protein kinases (MAPK) signaling pathway, leading to reduced inflammation .

Targeting Cancer Cell Proliferation

The anticancer mechanisms include the inhibition of Plk1 activity, which is crucial for cell cycle progression and mitosis in cancer cells. By targeting this kinase, compounds derived from the triazoloquinazoline scaffold can induce cell cycle arrest and apoptosis in malignant cells .

Case Study: Anti-inflammatory Activity

In a study evaluating synthetic derivatives of triazoloquinazoline compounds, one derivative with a 3,4,5-trimethoxybenzyl moiety exhibited the highest anti-inflammatory activity. This compound was shown to significantly reduce NO levels and inflammatory cytokines in vitro and demonstrated efficacy in vivo using carrageenan-induced paw edema models .

Case Study: Anticancer Activity

Research has also focused on the anticancer potential of triazoloquinazoline derivatives against various cancer cell lines. For example, specific derivatives were tested for their ability to inhibit Plk1 and subsequently induce apoptosis in human cancer cell lines like HeLa and MCF7. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations .

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to disease progression or cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related triazoloquinazoline derivatives and thioacetamide-containing analogs, focusing on substituents, synthesis, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure R Group (Position 4) Thioacetamide Substituent Melting Point (°C) Key Characterization Methods
Target Compound [1,2,4]Triazolo[4,3-a]quinazoline Phenethyl N-(4-Methoxybenzyl) Not reported IR, NMR, MS (inferred from analogs)
Compound 8 () Same Methyl L-Valine methyl ester 94–95 1H NMR, IR, MS
Compound 9a () Same Methyl Glycine methyl ester 92–93 1H NMR, IR, MS
3a-(4-Chlorophenyl)-1-thioxo-... () Imidazo[1,5-a]quinazoline 4-Chlorophenyl Thioacetamide tautomer Not reported DFT-NMR, IR, HRMS
N-{2,2,2-Trichloro...acetamide () Thiadiazole-triazine Trichloroethyl Acetamide 503–504 X-ray diffraction, IR, NMR

Key Observations:

Structural Variations: The target compound distinguishes itself with a phenethyl group at position 4, enhancing steric bulk compared to methyl or chlorophenyl substituents in analogs .

Synthesis Methods :

  • Similar to compounds in , the target compound likely forms via cyclization of thiosemicarbazides or nucleophilic substitution of thiol intermediates .
  • highlights the use of DFT-NMR to confirm tautomeric forms, a technique applicable to validating the thioacetamide structure in the target compound .

Characterization :

  • IR and NMR are standard for confirming carbonyl (C=O, ~1650–1700 cm⁻¹) and thioamide (C=S, ~1250–1350 cm⁻¹) groups .
  • X-ray diffraction () and DFT calculations () provide advanced validation for complex tautomers or crystallographic packing .

Research Implications

  • Structure-Activity Relationship (SAR): The phenethyl and 4-methoxybenzyl groups warrant exploration for enhanced lipophilicity and target binding compared to methyl or amino acid ester substituents .
  • Synthetic Optimization : Lessons from ’s X-ray studies could improve yield and purity in thioacetamide synthesis .
  • Pharmacological Potential: Analogous compounds (e.g., alprazolam in ) demonstrate potent CNS effects, positioning the target compound for neuropharmacological profiling .

Biological Activity

N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article outlines its biological activity based on various studies, focusing on its antimicrobial and anti-inflammatory properties.

Structure and Synthesis

The compound features a quinazoline backbone with a triazole moiety, which is significant for its biological activity. The synthesis involves multi-step reactions that incorporate various functional groups to enhance efficacy against specific biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar quinazoline derivatives. For instance:

  • Inhibition of Bacterial Growth : Compounds related to quinazoline derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a derivative exhibited an inhibition zone of 11 mm against Candida albicans with a minimum inhibitory concentration (MIC) of 80 mg/mL, outperforming ampicillin in some cases .
CompoundOrganismInhibition Zone (mm)MIC (mg/mL)
9bCandida albicans1180
13Staphylococcus aureus965
15Escherichia coli1575

Anti-inflammatory Activity

The anti-inflammatory effects of quinazoline derivatives have also been documented. A related compound demonstrated significant inhibition of nitric oxide (NO) release in lipopolysaccharide (LPS)-induced RAW264.7 macrophages:

  • Mechanism of Action : The compound inhibited COX-2 and iNOS expression while downregulating the MAPK signaling pathway. This suggests a robust mechanism for reducing inflammation through multiple pathways .

Case Studies

  • Quinazoline Derivatives in Inflammation : A study highlighted that certain quinazoline derivatives reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models. The most potent compound showed superior anti-inflammatory effects compared to ibuprofen in acute inflammatory models .
  • Anticancer Potential : Certain derivatives have been evaluated for their anticancer properties by targeting polo-like kinase 1 (Plk1), a critical regulator in cell division. These studies indicated that modifications to the quinazoline structure could enhance inhibitory activity against Plk1, suggesting potential applications in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the triazolo[4,3-a]quinazolinone core via cyclization of substituted quinazolinones with thiosemicarbazide derivatives under reflux in acetic acid .
  • Step 2: Introduction of the phenethyl group at the 4-position using nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .
  • Step 3: Thiolation at the 1-position via reaction with thiourea or Lawesson’s reagent, followed by coupling with N-(4-methoxybenzyl)-2-chloroacetamide in the presence of a base (e.g., K₂CO₃) . Key optimization parameters include solvent choice (DMF or dioxane), temperature (20–80°C), and catalyst selection (e.g., triethylamine for amide bond formation) .

Q. How is the structural characterization of this compound validated?

Methodological Answer: Use a combination of:

  • 1H/13C NMR: Confirm regiochemistry of the triazole ring (δ 7.8–8.2 ppm for triazole protons) and acetamide carbonyl (δ 170–175 ppm) .
  • IR Spectroscopy: Identify thioamide (C=S stretch, ~1200 cm⁻¹) and triazoloquinazolinone carbonyl (C=O stretch, ~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns consistent with the proposed structure .
  • Elemental Analysis: Match experimental vs. calculated C, H, N, S percentages (error tolerance <0.4%) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤25 µg/mL indicating potency .
  • Antioxidant Activity: Employ DPPH radical scavenging assays (IC₅₀) and compare to ascorbic acid controls; ≥50% inhibition at 100 µM suggests potential .
  • Cytotoxicity: Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with selectivity indices calculated against normal cells (e.g., HEK-293) .

Advanced Research Questions

Q. How can conflicting data in biological assays (e.g., high cytotoxicity vs. low antimicrobial activity) be resolved?

Methodological Answer:

  • Dose-Response Analysis: Perform IC₅₀/EC₅₀ curves to differentiate nonspecific toxicity from targeted bioactivity .
  • Mechanistic Studies: Use fluorescence-based assays (e.g., ROS detection) or enzyme inhibition (e.g., DNA gyrase for antimicrobial activity) to identify primary targets .
  • Structural Analog Comparison: Synthesize derivatives lacking the phenethyl or methoxybenzyl groups to isolate pharmacophoric contributions .

Q. What strategies optimize the reaction yield during the thiolation step?

Methodological Answer:

  • Catalyst Screening: Test bases like DBU or DIPEA for improved nucleophilic substitution efficiency .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance thiourea reactivity, while toluene reduces side reactions .
  • Temperature Control: Maintain 50–60°C to balance reaction rate and byproduct formation (e.g., disulfide generation) .

Q. How can computational methods predict binding modes to biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., EGFR kinase for anticancer activity). Key residues (e.g., Lys721) may form hydrogen bonds with the triazole ring .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å indicates stable binding) .
  • QSAR Modeling: Corrogate electronic parameters (HOMO-LUMO gaps) with bioactivity data to guide derivative design .

Q. How to address discrepancies in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

  • Variable Temperature NMR: Identify dynamic processes (e.g., ring puckering in triazoloquinazolinone) causing signal broadening .
  • 2D NMR (COSY, NOESY): Resolve coupling networks and confirm spatial proximity of methoxybenzyl protons to the quinazolinone core .
  • X-ray Crystallography: Resolve absolute configuration and validate intramolecular hydrogen bonding (e.g., N-H···O=C interactions) .

Q. What methods establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Bioisostere Replacement: Substitute the thioacetamide group with sulfonamide or carbamate to assess electronic effects .
  • Positional Isomer Synthesis: Compare 4-phenethyl vs. 4-alkyl analogs to determine steric tolerance in target binding pockets .
  • Pharmacokinetic Profiling: Use Caco-2 permeability assays and microsomal stability tests to link structural features (e.g., methoxybenzyl lipophilicity) to ADME properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.